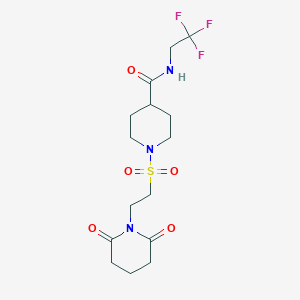
1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H22F3N3O5S and its molecular weight is 413.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine core, a sulfonyl group, and a trifluoroethyl substituent. Its molecular formula is C18H24F3N3O3S, with a molecular weight of approximately 433.5 g/mol. The presence of the trifluoroethyl group suggests potential lipophilicity, which may influence its pharmacokinetic properties.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
- CGRP Antagonism : Similar compounds have been noted for their ability to act as antagonists of Calcitonin Gene-Related Peptide (CGRP), which is implicated in migraine pathophysiology. CGRP antagonists are beneficial in treating migraines and cluster headaches by blocking the vasodilatory effects of CGRP .
- Neuroprotective Effects : Studies suggest that derivatives of dioxopiperidines may possess neuroprotective properties. These compounds can inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .
- Antitumor Activity : Some related compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. This suggests that the compound may also have potential applications in oncology .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of CGRP Receptors : By blocking CGRP receptors, the compound may prevent the downstream signaling that leads to vasodilation and inflammation associated with migraine attacks.
- Modulation of Inflammatory Pathways : The sulfonyl group may enhance the compound's ability to interact with inflammatory mediators, potentially altering cytokine release and reducing neuroinflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to or including elements of this molecule:
属性
IUPAC Name |
1-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O5S/c16-15(17,18)10-19-14(24)11-4-6-20(7-5-11)27(25,26)9-8-21-12(22)2-1-3-13(21)23/h11H,1-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJNCMZENQWTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














